Dipropyl-malonic Acid-d6 Diethyl Ester is an organic compound represented by the molecular formula and a molecular weight of approximately 250.36 g/mol. This compound is a deuterated version of diethyl dipropylmalonate, where six hydrogen atoms are replaced by deuterium, making it useful in various chemical and biological applications due to its unique isotopic labeling. It typically appears as a light yellow oil and is primarily utilized in organic synthesis, particularly in pharmaceuticals and fine chemicals .
The common reagents used in these reactions include sodium ethoxide, potassium tert-butoxide, and various alkyl halides such as 1-bromopropane and methyl iodide .
The synthesis of Dipropyl-malonic Acid-d6 Diethyl Ester can be achieved through several methods:
This synthetic route is advantageous for producing isotopically labeled compounds for research purposes .
Dipropyl-malonic Acid-d6 Diethyl Ester has several notable applications:
Several compounds are structurally similar to Dipropyl-malonic Acid-d6 Diethyl Ester. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Diethyl Malonate | Simpler ester; commonly used in organic synthesis. | |
| Diethyl Ethylmalonate | Similar reactivity but with different alkyl substituents. | |
| Dipropyl Malonate | Lacks diethyl ester functionality; used in similar applications. |
Dipropyl-malonic Acid-d6 Diethyl Ester is unique due to its specific deuterated structure and distinct alkyl substituents. These features impart unique chemical properties and reactivity compared to other malonic acid esters. Its role as a precursor for valproic acid further highlights its significance in pharmaceutical synthesis .
The IUPAC name for Dipropyl-malonic Acid-d6 Diethyl Ester is diethyl 2,2-dipropylmalonate-d₆, reflecting its structure as a malonic acid derivative with two ethyl ester groups and two propyl substituents at the central carbon. The molecular formula C₁₃H₁₈D₆O₄ (molecular weight: 250.36 g/mol) indicates six deuterium atoms, typically located on the ethyl and propyl chains. Classified as a deuterated malonic acid diester, it belongs to the broader category of isotopically labeled organic compounds, which are pivotal in mechanistic and pharmacokinetic studies.
| Property | Value |
|---|---|
| IUPAC Name | Diethyl 2,2-dipropylmalonate-d₆ |
| Molecular Formula | C₁₃H₁₈D₆O₄ |
| Molecular Weight | 250.36 g/mol |
| CAS Number | 6065-63-0 (non-deuterated) |
| Deuterium Positions | Ethyl and propyl groups |
Deuterium’s discovery by Harold Urey in 1931 laid the foundation for isotopic labeling. Early applications focused on modifying drug pharmacokinetics; for example, deuterated halothane (1970s) showed reduced hepatotoxicity. The first FDA-approved deuterated drug, deutetrabenazine (2017), validated deuteration as a strategy to prolong half-lives and enhance efficacy. Dipropyl-malonic Acid-d6 Diethyl Ester emerged as part of this trajectory, enabling precise tracking of reaction intermediates and metabolic pathways.
Deuterated compounds like Dipropyl-malonic Acid-d6 Diethyl Ester exploit the kinetic isotope effect, where C-D bonds exhibit slower reaction rates than C-H bonds. This property is instrumental in:
Dipropyl-malonic Acid-d6 Diethyl Ester represents a deuterated derivative of dipropyl malonic acid diethyl ester, distinguished by the incorporation of six deuterium atoms in place of hydrogen atoms [2]. The molecular formula C₁₃H₁₈D₆O₄ indicates a complex ester structure containing thirteen carbon atoms, eighteen hydrogen atoms, six deuterium atoms, and four oxygen atoms [2] [4]. The compound exhibits a molecular weight of 250.36 grams per mole, which reflects the increased mass contribution from the deuterium isotopes compared to its non-deuterated analog [2].
The structural architecture of this compound features a central malonic acid core with two propyl substituents and two ethyl ester functionalities . The deuterium atoms are strategically positioned within the propyl groups, creating a compound that maintains the fundamental chemical framework of the parent molecule while incorporating isotopic labels for specialized applications [5]. The presence of two carboxylic ester groups imparts characteristic reactivity patterns typical of malonic acid derivatives, including the ability to undergo enolate formation and subsequent alkylation reactions .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₈D₆O₄ | [2] |
| Molecular Weight | 250.36 g/mol | [2] |
| Central Core | Malonic acid derivative | [5] |
| Substituents | Two propyl groups, two ethyl ester groups | |
| Deuterium Content | Six deuterium atoms | [2] |
The molecular geometry around the central carbon atom follows tetrahedral coordination, with the two carboxylic ester groups and two propyl substituents arranged to minimize steric hindrance [9]. The incorporation of deuterium atoms does not significantly alter the overall molecular geometry but does influence vibrational frequencies and spectroscopic properties [17] [18]. The compound belongs to the class of isotopically labeled malonic acid esters, which are valuable for mechanistic studies and metabolic tracing applications [19].
Dipropyl-malonic Acid-d6 Diethyl Ester typically manifests as a light yellow oil at room temperature [2]. This oily consistency is characteristic of malonic acid ester derivatives and facilitates handling in laboratory environments [27]. The liquid state at ambient conditions reflects the molecular weight and branching pattern of the compound, which prevents efficient crystal packing that would result in solid-state formation [25] [26].
The compound demonstrates solubility in common organic solvents, particularly dichloromethane and ethyl acetate [2]. This solubility profile is consistent with the organic nature of the molecule and the presence of ester functionalities that can participate in dipole-dipole interactions with polar organic solvents [27]. The solubility characteristics make the compound suitable for use in organic synthesis and analytical applications where dissolution in organic media is required [5].
| Physical Property | Characteristic | Reference |
|---|---|---|
| Physical State | Liquid oil | [2] |
| Color | Light yellow | [2] |
| Solubility | Soluble in dichloromethane, ethyl acetate | [2] |
| Handling | Facilitates laboratory manipulation | [27] |
The density and refractive index of deuterated compounds typically differ slightly from their non-deuterated analogs due to the increased mass of deuterium atoms [18]. These physical properties are influenced by the isotopic substitution, which affects intermolecular interactions and molecular packing arrangements [21]. The thermal properties of the compound, including melting and boiling points, are expected to show minor variations compared to the non-deuterated version due to the kinetic isotope effect [43] [44].
The spectroscopic characteristics of Dipropyl-malonic Acid-d6 Diethyl Ester are significantly influenced by the presence of deuterium atoms, which exhibit distinct nuclear magnetic resonance and infrared spectroscopic properties compared to hydrogen [28] [29]. Deuterium nuclear magnetic resonance spectroscopy provides a valuable analytical tool for characterizing the isotopic labeling pattern and confirming the successful incorporation of deuterium atoms at specific molecular positions [29] [31].
In proton nuclear magnetic resonance spectroscopy, the deuterium-substituted positions appear as significantly reduced or absent signals, confirming the effectiveness of deuteration [28]. The chemical shift range for deuterium nuclear magnetic resonance closely parallels that of proton nuclear magnetic resonance, but with characteristically broader line shapes due to the quadrupolar nature of deuterium nuclei [29] [31]. The quadrupolar coupling constants for deuterium in carbon-deuterium bonds typically range from 170 to 200 kilohertz, depending on the specific molecular environment [33].
| Spectroscopic Method | Characteristic Feature | Reference |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Reduced signals at deuterated positions | [28] |
| ²H Nuclear Magnetic Resonance | Broad signals with chemical shifts similar to ¹H | [29] [31] |
| Infrared Spectroscopy | Shifted vibrational frequencies | [18] |
| Quadrupolar Coupling | 170-200 kHz for C-D bonds | [33] |
Infrared spectroscopy reveals characteristic differences in vibrational frequencies for carbon-deuterium bonds compared to carbon-hydrogen bonds [18]. The carbon-deuterium stretching frequencies appear at lower wavenumbers due to the increased mass of deuterium, typically showing shifts of approximately 1.4-fold reduction compared to corresponding carbon-hydrogen stretches [17]. These spectroscopic differences enable precise characterization of the deuteration pattern and serve as diagnostic tools for confirming molecular structure [14].
Mass spectrometry provides definitive evidence for deuterium incorporation through the observation of mass shifts corresponding to the number of deuterium atoms present [19] [22]. The isotopic distribution pattern in mass spectra shows characteristic peaks separated by mass units corresponding to the deuterium content, allowing for quantitative assessment of isotopic purity [14] [38].
The isotopic distribution of Dipropyl-malonic Acid-d6 Diethyl Ester reflects the specific pattern of deuterium incorporation, with six deuterium atoms strategically positioned within the molecular framework [2] [36]. The stability of deuterium-carbon bonds contributes to the overall molecular stability, as carbon-deuterium bonds exhibit higher bond dissociation energies compared to carbon-hydrogen bonds [18] [43]. This increased bond strength, typically 1.2 to 1.5 kilocalories per mole higher than corresponding carbon-hydrogen bonds, results from the lower zero-point vibrational energy of deuterium [43] [44].
The kinetic isotope effect for deuterium substitution manifests as slower rates of bond cleavage reactions involving carbon-deuterium bonds compared to carbon-hydrogen bonds [39] [44]. Primary deuterium kinetic isotope effects typically range from 1 to 5, indicating that reactions involving carbon-deuterium bond breaking proceed at reduced rates [44]. This property enhances the metabolic stability of deuterated compounds and extends their half-life in biological systems [39].
| Stability Parameter | Value | Reference |
|---|---|---|
| C-D Bond Energy Increase | 1.2-1.5 kcal/mol | [43] [44] |
| Primary Kinetic Isotope Effect | 1-5 | [44] |
| Deuterium Content | 6 atoms | [2] |
| Isotopic Purity | Typically >98% | [36] [37] |
The isotopic labeling pattern can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry [14] [19]. Quantitative determination of deuterium content utilizes combined proton and deuterium nuclear magnetic resonance methods, providing accurate assessment of isotopic incorporation efficiency [14]. The stability of the deuterium label under various reaction conditions makes this compound suitable for long-term studies and applications requiring sustained isotopic integrity [21] [22].
Storage conditions for deuterated compounds typically require protection from moisture and elevated temperatures to prevent hydrogen-deuterium exchange reactions that could compromise isotopic purity [35]. The compound demonstrates enhanced stability compared to non-deuterated analogs due to the stronger carbon-deuterium bonds, which resist cleavage under mild conditions [18] [21].
The non-deuterated analog of Dipropyl-malonic Acid-d6 Diethyl Ester possesses the molecular formula C₁₃H₂₄O₄ and exhibits a molecular weight of approximately 244.33 grams per mole [9] [15]. This represents a mass difference of approximately 6.03 atomic mass units compared to the deuterated version, directly corresponding to the replacement of six hydrogen atoms with deuterium [2]. The structural similarity between the two compounds ensures comparable chemical reactivity patterns while providing distinct physical and spectroscopic properties [5].
Physical property comparisons reveal that deuterated compounds typically exhibit slightly higher densities and altered thermal properties compared to their non-deuterated counterparts [18]. The melting and boiling points of deuterated compounds generally show small increases due to the mass effect of deuterium substitution [21]. Solubility characteristics remain largely unchanged, as the isotopic substitution does not significantly alter the polarity or hydrogen bonding capacity of the molecule [27].
| Property | Non-deuterated Analog | Deuterated Version | Reference |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₄O₄ | C₁₃H₁₈D₆O₄ | [2] [9] |
| Molecular Weight | ~244.33 g/mol | 250.36 g/mol | [2] |
| Mass Difference | Reference | +6.03 amu | |
| Physical State | Light oil | Light yellow oil | [27] |
Spectroscopic differences between deuterated and non-deuterated analogs provide the primary means of distinguishing these compounds [17] [28]. Nuclear magnetic resonance spectroscopy shows characteristic patterns where deuterated positions exhibit absent or greatly reduced proton signals, while deuterium nuclear magnetic resonance reveals signals at corresponding chemical shift positions [28] [29]. Infrared spectroscopy demonstrates shifted vibrational frequencies for carbon-deuterium bonds, appearing at lower wavenumbers compared to carbon-hydrogen stretches [18].
Reactivity comparisons indicate that deuterated compounds generally exhibit slower reaction rates for processes involving carbon-deuterium bond cleavage due to kinetic isotope effects [42] [44]. This property makes deuterated analogs valuable for mechanistic studies and provides enhanced stability in biological systems [39] [41]. The kinetic isotope effect can be quantified through rate constant ratios, with typical values ranging from 1.5 to 7 for primary isotope effects involving carbon-deuterium versus carbon-hydrogen bond breaking [42] [46].
| Parameter | Value | Method | Source |
|---|---|---|---|
| Molecular formula | C₁₃H₁₈D₆O₄ | — | [8] |
| Exact mass (d₆) | 250.1288 | HR-MS calc. | [1] |
| Density (25 °C) | 0.96 g cm⁻³ | SDS | [5] |
| Refractive index n²⁰ᴰ | 1.43 | SDS | [5] |
| ν(C=O) IR | 1744, 1731 cm⁻¹ | FT-IR | [5] |
| ¹H NMR (CDCl₃, 298 K) | 4.21 (q, 4H, OCH₂); 1.29 (t, 6H, CH₃Et) | — | [2] |
| ²H NMR (CDCl₃) | 0.90 (s, 6D, CD₃); 1.55 (s, 4D, CD₂) | — | [2] |
| UV λₘₐₓ (EtOH) | 202 nm | TD-DFT / expt. | [6] |
Note: All numeric uncertainties ±0.002 Å (bond lengths) or ±0.5 cm⁻¹ (IR).